molecular formula C8H9ClMg B1588741 Phenethylmagnesium chloride CAS No. 90878-19-6

Phenethylmagnesium chloride

Cat. No.: B1588741
CAS No.: 90878-19-6
M. Wt: 164.91 g/mol
InChI Key: OUTILEHLSPAZIN-UHFFFAOYSA-M
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Description

Phenethylmagnesium chloride is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is typically available as a solution in tetrahydrofuran. The compound has the molecular formula C8H9ClMg and is known for its reactivity in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethylmagnesium chloride is prepared by reacting phenethyl chloride with magnesium metal in the presence of anhydrous tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent formation. The general reaction is as follows:

C6H5CH2CH2Cl+MgC6H5CH2CH2MgCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{MgCl} C6​H5​CH2​CH2​Cl+Mg→C6​H5​CH2​CH2​MgCl

Industrial Production Methods: On an industrial scale, the preparation of this compound involves the use of large reactors equipped with efficient stirring mechanisms to handle the exothermic nature of the reaction. The magnesium turnings are activated by a small amount of iodine or dibromoethane to initiate the reaction. The process is carefully controlled to maintain the reaction temperature and prevent the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Phenethylmagnesium chloride primarily undergoes nucleophilic addition reactions with electrophiles. Some common reactions include:

    Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Reaction with Carbon Dioxide: Forms carboxylic acids upon hydrolysis.

    Substitution Reactions: Can react with alkyl halides to form higher-order alkylated products.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones in the presence of dry tetrahydrofuran.

    Carbon Dioxide: Dry ice in an inert atmosphere.

    Alkyl Halides: Typically performed in anhydrous conditions with a suitable solvent like tetrahydrofuran.

Major Products:

Scientific Research Applications

Phenethylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Mechanism of Action

The mechanism of action of phenethylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds .

Comparison with Similar Compounds

    Phenylmagnesium Chloride: Similar in reactivity but used for different synthetic targets.

    Benzylmagnesium Chloride: Another Grignard reagent with similar properties but different applications.

    Phenylmagnesium Bromide: Used in similar reactions but with different reactivity profiles.

Uniqueness: Phenethylmagnesium chloride is unique due to its specific reactivity profile, which allows for the selective formation of carbon-carbon bonds in the presence of various functional groups. Its ability to form stable intermediates makes it a valuable reagent in complex organic synthesis .

Properties

IUPAC Name

magnesium;ethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTILEHLSPAZIN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90878-19-6
Record name Phenethylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction phenethylmagnesium chloride undergoes in the presence of transition metal catalysts and aryl fluorides?

A1: this compound participates in a cross-coupling reaction with aryl fluorides when catalyzed by transition metals like CpTiCl3 or TaCl5. Interestingly, this reaction involves a rearrangement of the phenethyl group, resulting in the formation of 1-phenethylarenes, primarily at the para-position of the aryl fluoride. [, ] This reaction pathway highlights the potential of this compound for generating specific isomers in organic synthesis.

Q2: How does the reactivity of this compound compare to other alkyl halides in reactions with styrene-zirconate intermediates?

A2: Research indicates that this compound, when reacting with styrene-zirconate intermediates formed in the presence of Cp2ZrCl2, exhibits lower reactivity compared to alkyl bromides, while showing higher reactivity than alkyl fluorides and chlorides. [] This order of reactivity (alkyl-Cl < alkyl-F < this compound < alkyl-Br) is essential for understanding the selectivity and potential applications of these reactions in organic synthesis.

Q3: Can this compound be used in enantioselective synthesis?

A3: Yes, studies demonstrate the potential of this compound in enantioselective synthesis. Researchers successfully used a novel ferrocenylaminophosphine ligand in conjunction with a palladium catalyst to achieve enantioselective Grignard cross-coupling between this compound and vinyl bromide. [] This resulted in the formation of 3-phenylbut-1-ene with a promising enantiomeric excess of 79%, highlighting the potential for further development of chiral synthesis methods using this Grignard reagent.

Q4: Does the structure of the Grignard reagent impact its reactivity in these reactions?

A4: While specific structure-activity relationship (SAR) data is limited within the provided research, the rearrangement of the phenethyl group during the cross-coupling reaction with aryl fluorides [] suggests that structural modifications could influence the reactivity and selectivity of the reaction. Further research is needed to fully understand the impact of different substituents on the phenethyl group and their effects on reaction outcomes.

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